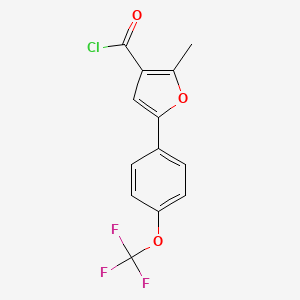

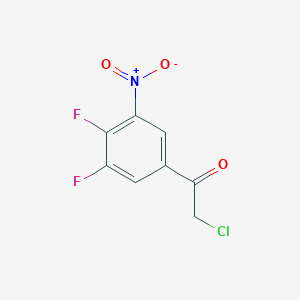

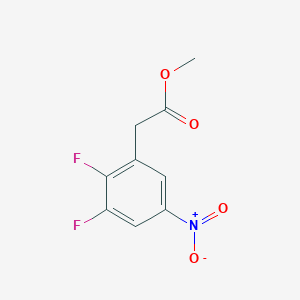

2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride

Overview

Description

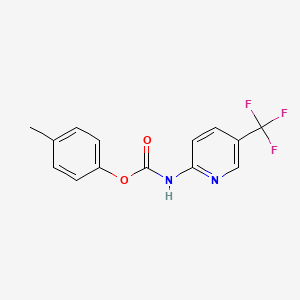

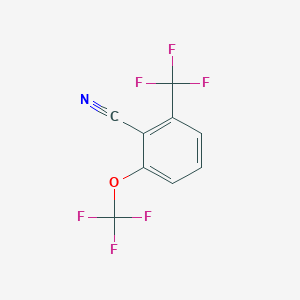

The compound “2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride” is a furan derivative with a trifluoromethoxy phenyl group and a carbonyl chloride group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The trifluoromethoxy group is a strong electron-withdrawing group, which could make these compounds important targets in pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors. The presence of the carbonyl chloride group could make it susceptible to nucleophilic acyl substitution reactions. The trifluoromethoxy group is a strong electron-withdrawing group, which could increase the electrophilicity of the adjacent carbonyl carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the trifluoromethoxy group could increase its lipophilicity .Scientific Research Applications

Copper-Catalyzed Coupling Cyclization

A novel and efficient CuI-catalyzed synthesis method for 2,3,5-trisubstituted furans was developed, highlighting the synthesis's good to high yields and excellent functional group compatibility. This process provides a powerful tool for the synthesis of various furans, showcasing the potential utility of compounds like 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride in creating polysubstituted furan structures (Xuxue Zhang et al., 2015).

Furan-Based Macrocycles Synthesis

The synthesis of 5,10,15-triaryl-21,23-dioxacorrole, a furan-containing macrocycle, demonstrates the versatility of furan derivatives in constructing complex macrocyclic structures. This work illustrates the ability to introduce furan rings into macrocyclic compounds, potentially including derivatives like 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride (Miłosz Pawlicki et al., 2002).

Atmospheric Chemistry of Furans

The study of unsaturated dicarbonyl products from the OH-initiated photo-oxidation of furan derivatives, including 2-methylfuran, offers insights into the environmental implications of furan oxidation. Such research highlights the role of furan derivatives in atmospheric chemistry and potential environmental impacts (E. G. Alvarez et al., 2009).

Production of Furan Derivatives from Biomass

The conversion of biomass-derived 5-(chloromethyl)furfural (CMF) into acid chloride derivatives, such as furan-2,5-dicarbonyl chloride, underscores the application of furan derivatives in sustainable chemistry and biofuel production. This research demonstrates the potential of furan derivatives in creating biofuels and polymers from renewable resources (S. Dutta et al., 2015).

Future Directions

properties

IUPAC Name |

2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3O3/c1-7-10(12(14)18)6-11(19-7)8-2-4-9(5-3-8)20-13(15,16)17/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJDZGOQOSDCLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

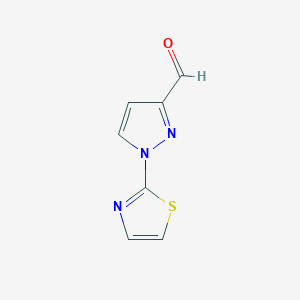

![Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1413129.png)